Aceclofenac Tert-Butyl Ester
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Overview
Description
Aceclofenac Tert-Butyl Ester is a chemical compound with the molecular formula C20H21Cl2NO4 . It is also known by its chemical name, 2-(tert-butoxy)-2-oxoethyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate .
Synthesis Analysis
The synthesis of Aceclofenac Tert-Butyl Ester involves two steps. The first step of the process gives the intermediate tert-Butyl-2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6-dichlorophenyl) amino] phenyl acectoxyacetic acid .
Molecular Structure Analysis
The molecular structure of Aceclofenac Tert-Butyl Ester consists of 20 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms .
Physical And Chemical Properties Analysis
Aceclofenac Tert-Butyl Ester has a predicted boiling point of 475.2±45.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its pKa is predicted to be -2.84±0.50 .
Scientific Research Applications
Dissolution Enhancement : Aceclofenac has low solubility, leading to poor dissolution and variable bioavailability. Techniques like solid dispersion and chemical modification are used to enhance its solubility and dissolution rate, thereby improving oral bioavailability and therapeutic efficacy (Vikramjeet et al., 2013).
Synthesis of Impurities : Research on synthesizing and characterizing process-related potential impurities of aceclofenac, using modified methods and characterized by various spectroscopic techniques, is crucial for ensuring the purity and safety of the drug (Somashekar et al., 2013).
Pharmacokinetics and Metabolism Studies : Studies have been conducted to understand the pharmacokinetics and drug metabolism of aceclofenac, showing species differences in metabolism, highlighting the importance of species-specific drug development and testing (Bort et al., 1996).
Novel Drug Delivery Systems : Research includes developing sustained release formulations of aceclofenac-loaded nanoparticles or microspheres to improve patient compliance and reduce dosing frequency (Patil et al., 2019).
Development of Prodrugs : Synthesizing prodrugs of aceclofenac using acrylic polymers with degradable ester bonds to reduce gastrointestinal toxicity associated with oral NSAID use (Rasheed et al., 2017).
Formulation of Transdermal Therapeutic Systems : Developing matrix-type transdermal therapeutic systems containing aceclofenac for managing chronic pain and inflammation, which can offer prolonged relief and reduce gastrointestinal side effects (Patel et al., 2009).
Preformulation Studies : Preformulation studies of aceclofenac involve understanding its physical, chemical, analytical, and pharmacological properties, which are crucial for developing effective and stable drug formulations (Arya & Malik, 2022).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Aceclofenac Tert-Butyl Ester . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-20(2,3)27-18(25)12-26-17(24)11-13-7-4-5-10-16(13)23-19-14(21)8-6-9-15(19)22/h4-10,23H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQFYYWKRUYDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140519 |
Source
|
Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aceclofenac Tert-Butyl Ester | |
CAS RN |
139272-68-7 |
Source
|
Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139272-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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